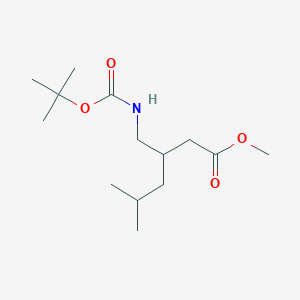
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester est un dérivé de la prégabaline, un anticonvulsivant et un médicament contre la douleur neuropathique bien connu. Ce composé est souvent utilisé comme intermédiaire dans la synthèse de la prégabaline et d'autres composés apparentés. La prégabaline elle-même est un analogue structurel du neurotransmetteur inhibiteur acide gamma-aminobutyrique (GABA) et est utilisée pour traiter des affections telles que l'épilepsie, la douleur neuropathique et le trouble anxieux généralisé .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester implique généralement la protection du groupe amino de la prégabaline par un groupe tert-butoxycarbonyl (Boc), suivie de l'estérification du groupe acide carboxylique avec du méthanol. Les conditions réactionnelles incluent souvent l'utilisation d'une base telle que la triéthylamine et d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .
Méthodes de production industrielle
Les méthodes de production industrielle de l'this compound sont conçues pour être rentables et respectueuses de l'environnement. Ces méthodes impliquent souvent l'utilisation de réactifs et de solvants récupérables afin de minimiser les déchets et de réduire les coûts de production. Le processus comprend généralement des étapes telles que la protection du groupe amino, l'estérification et la purification du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : La liaison ester peut être hydrolysée pour produire l'acide carboxylique correspondant.
Déprotection : Le groupe Boc peut être éliminé dans des conditions acides pour produire l'amine libre.
Substitution : Le groupe ester peut être substitué par d'autres nucléophiles pour former différents dérivés.
Réactifs et conditions courants
Hydrolyse : Généralement réalisée à l'aide d'un acide ou d'une base aqueux.
Déprotection : Généralement effectuée à l'aide d'acide trifluoroacétique (TFA) ou d'acide chlorhydrique (HCl).
Substitution : Implique souvent l'utilisation de nucléophiles tels que les amines ou les alcools dans des conditions basiques.
Principaux produits formés
Hydrolyse : Produit de l'(S)-N-tert-Butoxycarbonyl Pregabalin.
Déprotection : Produit de l'(S)-Pregabalin Methyl Ester.
Substitution : Produit différents dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
This compound est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Comme intermédiaire dans la synthèse de la prégabaline et de composés apparentés.
Biologie : Dans des études impliquant la modulation de la neurotransmission GABAergique.
Médecine : Dans le développement de nouveaux médicaments anticonvulsivants et analgésiques.
Industrie : Dans la production à grande échelle de la prégabaline et de ses dérivés.
Mécanisme d'action
Le mécanisme d'action de l'this compound est principalement lié à son rôle d'intermédiaire dans la synthèse de la prégabaline. La prégabaline exerce ses effets en se liant à la sous-unité alpha-2-delta des canaux calciques dépendants du voltage dans le système nerveux central. Cette liaison module l'afflux de calcium aux terminaisons nerveuses, inhibant la libération de neurotransmetteurs excitateurs tels que le glutamate, la norépinéphrine et la substance P. Cela se traduit par une réduction de l'excitabilité neuronale et un soulagement des symptômes associés à l'épilepsie, à la douleur neuropathique et à l'anxiété .
Applications De Recherche Scientifique
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pregabalin and related compounds.
Biology: In studies involving the modulation of GABAergic neurotransmission.
Medicine: In the development of new anticonvulsant and analgesic drugs.
Industry: In the large-scale production of pregabalin and its derivatives.
Mécanisme D'action
The mechanism of action of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This results in the reduction of neuronal excitability and the alleviation of symptoms associated with epilepsy, neuropathic pain, and anxiety .
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-Pregabalin : La forme active de la prégabaline, utilisée comme médicament contre l'épilepsie et la douleur neuropathique.
®-Pregabalin : L'énantiomère de la (S)-Pregabalin, qui est moins puissant dans ses effets thérapeutiques.
Gabapentine : Un autre analogue du GABA utilisé pour traiter des affections similaires, mais avec un mécanisme d'action différent.
Unicité
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester est unique dans son rôle d'intermédiaire protégé, permettant des modifications et des dérivatisations sélectives dans la synthèse de la prégabaline et de composés apparentés. Son groupe amino protégé par Boc et son groupe acide carboxylique estérifié offrent une stabilité et une polyvalence dans diverses réactions chimiques .
Propriétés
Formule moléculaire |
C14H27NO4 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
methyl 5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate |
InChI |
InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17) |
Clé InChI |
KSQFUUDWGCXJPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)

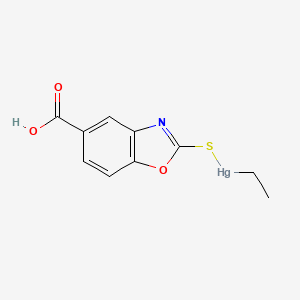
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid](/img/structure/B12296978.png)
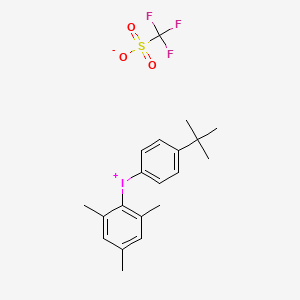
![6-Methyl-8-{[(pyridin-2-yl)sulfanyl]methyl}-9,10-didehydroergoline](/img/structure/B12296984.png)
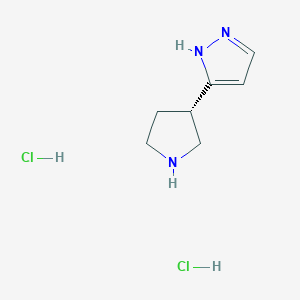
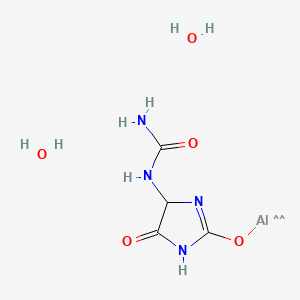
![5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide](/img/structure/B12297004.png)
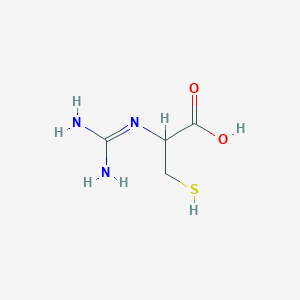

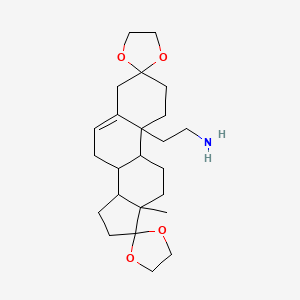
![2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide](/img/structure/B12297026.png)
![(3aR)-3aalpha,7,7aalpha,8,9,9abeta-Hexahydro-5,8beta-dimethyl-3-methyleneazuleno[6,5-b]furan-2,6(3H,4H)-dione](/img/structure/B12297027.png)
